2-(6-Chloropyridin-3-yl)ethanesulfonamide
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Overview
Description
2-(6-Chloropyridin-3-yl)ethanesulfonamide is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.67 g/mol. This compound is known for its diverse biological and pharmacological properties.
Mechanism of Action
Target of Action
It’s structurally similar to acetamiprid, a neonicotinoid insecticide, which targets the nicotinic acetylcholine receptor (nachr) in pest organisms .
Mode of Action
Acetamiprid binds to the nAChR, leading to paralysis and death of pest organisms .
Biochemical Pathways
The degradation pathway of acetamiprid, a structurally similar compound, involves metabolites such as n′-[(6-chloropyridin-3-yl)methyl]-n-methylacetamide, 2-chloro-5-hydroxymethylpyridine, and 6-chloronicotinic acid .
Result of Action
If it acts similarly to acetamiprid, it may cause paralysis and death in organisms that are sensitive to its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-yl)ethanesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 6-chloropyridine-3-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-3-yl)ethanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ethanesulfonamide derivatives .
Scientific Research Applications
2-(6-Chloropyridin-3-yl)ethanesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: This compound is similar in structure and has been studied for its nonlinear optical properties.
6-Chloropyridine-3-amine: A precursor in the synthesis of 2-(6-Chloropyridin-3-yl)ethanesulfonamide.
Uniqueness
This compound is unique due to its specific combination of a chloropyridine ring and an ethanesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c8-7-2-1-6(5-10-7)3-4-13(9,11)12/h1-2,5H,3-4H2,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPVORVFWQCHKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCS(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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